N-(3-Morpholinopropyl)-4-nitrobenzamide N-(3-Morpholinopropyl)-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 14443-42-6
VCID: VC8655592
InChI: InChI=1S/C14H19N3O4/c18-14(12-2-4-13(5-3-12)17(19)20)15-6-1-7-16-8-10-21-11-9-16/h2-5H,1,6-11H2,(H,15,18)
SMILES: C1COCCN1CCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C14H19N3O4
Molecular Weight: 293.32 g/mol

N-(3-Morpholinopropyl)-4-nitrobenzamide

CAS No.: 14443-42-6

Cat. No.: VC8655592

Molecular Formula: C14H19N3O4

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Morpholinopropyl)-4-nitrobenzamide - 14443-42-6

Specification

CAS No. 14443-42-6
Molecular Formula C14H19N3O4
Molecular Weight 293.32 g/mol
IUPAC Name N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide
Standard InChI InChI=1S/C14H19N3O4/c18-14(12-2-4-13(5-3-12)17(19)20)15-6-1-7-16-8-10-21-11-9-16/h2-5H,1,6-11H2,(H,15,18)
Standard InChI Key ZEWOVHOFRWMQPJ-UHFFFAOYSA-N
SMILES C1COCCN1CCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1COCCN1CCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(3-Morpholinopropyl)-4-nitrobenzamide consists of three primary components:

  • A 4-nitrobenzoyl group, providing electron-withdrawing characteristics and potential redox activity.

  • A propyl linker, offering conformational flexibility.

  • A morpholine moiety, a saturated six-membered ring containing one oxygen and one nitrogen atom, enhancing solubility and influencing molecular interactions .

The IUPAC name, N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide, reflects this arrangement. Key identifiers include:

PropertyValue
Molecular FormulaC14H19N3O4\text{C}_{14}\text{H}_{19}\text{N}_{3}\text{O}_{4}
Molecular Weight293.32 g/mol
SMILESO=C(NCCCN1CCOCC1)C2=CC=C(C=C2)N+[O-]
InChIKeyZEWOVHOFRWMQPJ-UHFFFAOYSA-N
Canonical SMILESC1COCCN1CCCNC(=O)C2=CC=C(C=C2)N+[O-]

The nitro group at the para position of the benzamide creates a planar, electron-deficient aromatic system, while the morpholine-propyl chain introduces stereoelectronic complexity .

Synthesis and Purification

Reaction Pathway

The synthesis involves a two-step protocol:

  • Preparation of 3-morpholinopropylamine: Achieved via nucleophilic substitution between morpholine and 3-chloropropylamine.

  • Amidation with 4-nitrobenzoyl chloride: Conducted under inert conditions using a base (e.g., triethylamine) to scavenge HCl:

4-Nitrobenzoyl chloride+3-MorpholinopropylamineEt3N, DCMN-(3-Morpholinopropyl)-4-nitrobenzamide+HCl\text{4-Nitrobenzoyl chloride} + \text{3-Morpholinopropylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(3-Morpholinopropyl)-4-nitrobenzamide} + \text{HCl}

Reaction yields exceed 70% when performed at 0–5°C with stoichiometric control.

Purification Strategies

  • Recrystallization: Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:2) eluent resolves unreacted amine and nitrobenzoyl chloride byproducts .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Limited (<1 mg/mL at 25°C) due to the hydrophobic benzamide core. Solubility improves in polar aprotic solvents (e.g., DMSO: 25 mg/mL).

  • Thermal Stability: Decomposition initiates at 210°C, as inferred from differential scanning calorimetry of related nitrobenzamides .

Acid-Base Behavior

The morpholine nitrogen (pKa7.4\text{p}K_a \approx 7.4) confers pH-dependent solubility, protonating under acidic conditions to enhance aqueous dispersibility .

Biological Activity and Mechanistic Hypotheses

Enzymatic Interactions

While direct studies are lacking, structural analogs exhibit:

  • Apoptosis induction: Nitrobenzamides trigger mitochondrial membrane depolarization, activating caspase-3/7 pathways .

  • Kinase inhibition: Morpholine moieties in compounds like GDC-0941 target PI3K isoforms, suggesting potential kinase modulation .

Structure-Activity Relationships (SAR)

  • Nitro Group: Essential for redox cycling and generation of reactive oxygen species (ROS), potentiating cytotoxicity .

  • Morpholine Propyl Chain: Enhances blood-brain barrier permeability in related molecules, hinting at CNS applications .

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